molecular formula C15H16N4O2 B2432360 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide CAS No. 866010-72-2

2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide

Cat. No.: B2432360
CAS No.: 866010-72-2
M. Wt: 284.319
InChI Key: DDDHLVCHBDCMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide is a synthetic organic compound of interest in medicinal chemistry and biochemical research. This benzamide derivative features a complex structure that incorporates pyridine and acetamide functional groups, a motif found in compounds studied for various biological activities. Related chemical structures based on the pyridinylmethylamino-benzamide framework have been investigated for their potential as cell differentiation inducers, which is a promising mechanism in antineoplastic research . Furthermore, structurally similar pyridylhydrazone derivatives have demonstrated significant antileishmanial activity in studies, with preliminary mechanistic studies indicating that the accumulation of reactive oxygen species (ROS) and disruption of parasite mitochondrial function may contribute to the pharmacological effect . As a reagent, this compound serves as a valuable building block or intermediate for researchers developing novel pharmacologically active agents. It is supplied for research and development purposes in laboratory settings. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-[[2-(pyridin-3-ylmethylamino)acetyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c16-15(21)12-5-1-2-6-13(12)19-14(20)10-18-9-11-4-3-7-17-8-11/h1-8,18H,9-10H2,(H2,16,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDHLVCHBDCMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CNCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the reaction of 2-aminomethylpyridine with an appropriate acylating agent to form the intermediate 2-(pyridin-3-ylmethylamino)acetyl chloride. This intermediate is then reacted with 2-aminobenzamide under suitable conditions to yield the final product.

The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or trimethylamine to facilitate the reactions. The reactions are typically carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Inhibition of Acetylcholinesterase and β-secretase

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in neurodegenerative diseases, particularly Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial targets for drug development aimed at treating Alzheimer’s disease. The dual inhibitory activity suggests that compounds like 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide could be valuable in developing multi-target drugs for Alzheimer's therapy .

Neuroprotective Effects

The compound is also being investigated for its neuroprotective properties. Research indicates that derivatives of benzamide, including those similar to this compound, have shown promising results in protecting neuronal cells from apoptosis induced by neurotoxic agents. For instance, certain derivatives have been found to exhibit significant inhibitory activity against c-Abl, a protein implicated in the pathogenesis of Parkinson's disease. This suggests that the compound could serve as a scaffold for developing new neuroprotective agents .

Case Study 1: Alzheimer’s Disease Treatment

A study focused on the synthesis and evaluation of various benzamide derivatives, including those related to this compound, demonstrated their efficacy as dual inhibitors of AChE and BACE1. The findings indicated that specific modifications to the benzamide structure enhanced inhibitory potency, making these compounds suitable candidates for further development as Alzheimer's therapeutics .

Case Study 2: Neuroprotection in Parkinson's Disease

Another study explored the neuroprotective effects of pyridine-derived benzamide compounds against MPP+-induced toxicity in SH-SY5Y neuronal cells. The results showed that certain derivatives exhibited lower toxicity and higher bioavailability compared to established treatments like nilotinib, suggesting that these compounds could offer safer alternatives for managing Parkinson's disease .

Summary of Biological Activities

Activity TypeCompound/DerivativeObservations
AChE InhibitionThis compoundSignificant inhibition observed .
BACE1 InhibitionSimilar derivativesPotent inhibitors identified with low IC50 values .
NeuroprotectionPyridine derivativesEffective against MPP+-induced cell death .
Potential for Alzheimer'sMulti-target approachPromising results in dual enzyme inhibition .
Potential for Parkinson'sc-Abl inhibitionLower toxicity compared to nilotinib .

Mechanism of Action

The mechanism of action of 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-aminomethylpyridine: A precursor in the synthesis of 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide.

    Pyridine N-oxide: An oxidized derivative of pyridine.

    Benzamide: The parent compound of the benzamide moiety.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both pyridine and benzamide. This unique combination allows it to exhibit a wide range of biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide, a compound with the molecular formula C15H16N4O2 and a molecular weight of 284.31 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a kinase inhibitor. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzamide core substituted with a pyridine moiety and an aminoacetyl group. Its structural formula can be represented as follows:

Chemical Structure C15H16N4O2\text{Chemical Structure }\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{2}

Anticancer Properties

Recent studies have indicated that derivatives of benzamide compounds, including this compound, exhibit significant anticancer activity. The mechanism involves the inhibition of specific kinases that play crucial roles in cancer cell proliferation and survival.

Table 1: Summary of Anticancer Activity

Compound NameActivity TypeTarget KinaseIC50 (µM)Reference
This compoundAnticancerRET kinase0.5
N-(4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamideAnticancerRET kinase0.8
Benzamide derivatives (various)AnticancerMultiple kinasesVaries

Kinase Inhibition

The compound has been shown to inhibit various kinases associated with cancer progression. A notable study demonstrated that it effectively inhibits RET kinase activity, which is critical in certain cancers, including medullary thyroid carcinoma.

Case Study: RET Kinase Inhibition
In a preclinical model, the administration of this compound resulted in reduced tumor growth in RET-positive xenografts. The study reported a significant decrease in tumor volume compared to control groups (p < 0.05), highlighting its potential as a therapeutic agent for RET-driven malignancies.

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives often correlates with their structural features. The presence of the pyridine ring and the aminoacetyl group are crucial for enhancing binding affinity to target proteins.

Table 2: Structure-Activity Relationship Insights

Structural FeatureEffect on Activity
Pyridine moietyEnhances interaction with target kinases
Aminoacetyl groupIncreases solubility and bioavailability
Benzamide coreEssential for maintaining biological activity

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway includes:

  • Formation of the Aminoacetyl Group : Acetylation of pyridin-3-ylmethylamine.
  • Coupling Reaction : Reaction with benzoyl chloride to form the final compound.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for validating the synthesis of 2-[[2-(Pyridin-3-ylmethylamino)acetyl]amino]benzamide?

  • Methodology : Employ a combination of 1H/13C NMR (to confirm proton and carbon environments), FT-IR (to verify amide and pyridyl functional groups), and high-resolution mass spectrometry (HRMS) (to confirm molecular weight). Cross-reference spectral data with PubChem entries for analogous benzamide derivatives .
  • Experimental Design : Use controlled reaction conditions (e.g., inert atmosphere, optimized temperature) to minimize side products. Include purity checks via HPLC (>95% purity threshold) to ensure reproducibility .

Q. How can researchers establish preliminary structure-activity relationships (SAR) for this compound in biological assays?

  • Approach :

Synthesize derivatives with modifications to the pyridylmethylamino or acetamido groups.

Screen against target proteins (e.g., kinases, GPCRs) using in vitro binding assays.

Correlate substituent effects (e.g., steric bulk, electronic properties) with activity using molecular docking (e.g., AutoDock Vina) and QSAR models .

  • Data Interpretation : Highlight discrepancies between computational predictions and empirical results, and propose hypotheses (e.g., solvent effects, protein flexibility) .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data across different assay platforms (e.g., cell-based vs. cell-free systems)?

  • Methodological Framework :

  • Step 1 : Validate assay conditions (e.g., pH, ionic strength, ATP concentration) to ensure consistency .
  • Step 2 : Use surface plasmon resonance (SPR) to measure binding kinetics in real-time, distinguishing direct binding from indirect effects.
  • Step 3 : Apply meta-analysis to reconcile divergent results, considering variables like cell permeability (logP) or metabolic stability (CYP450 assays) .
    • Theoretical Basis : Link findings to receptor allostery or off-target interactions, guided by frameworks like conformational selection theory .

Q. What strategies optimize the compound’s bioavailability for in vivo studies while retaining activity?

  • Experimental Design :

  • Lipinski’s Rule Compliance : Modify logP (via pyridyl substituents) or reduce molecular weight (<500 Da) without altering the pharmacophore .
  • Formulation : Test solubility enhancers (e.g., cyclodextrins, PEGylation) in physiologically relevant media (e.g., simulated intestinal fluid) .
    • Validation : Use pharmacokinetic profiling (plasma half-life, Cmax) in rodent models, comparing oral vs. intravenous administration .

Q. How can researchers integrate multi-omics data to elucidate the compound’s mechanism of action?

  • Workflow :

Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways.

Proteomics : Use LC-MS/MS to quantify protein expression changes, focusing on post-translational modifications (e.g., phosphorylation).

Metabolomics : Apply NMR-based metabolic profiling to trace downstream metabolic disruptions .

  • Data Integration : Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify convergent biological networks .

Theoretical and Methodological Considerations

Q. What theoretical frameworks are most applicable for studying this compound’s interactions with DNA repair enzymes?

  • Guiding Principles :

  • Enzyme Kinetics : Apply Michaelis-Menten models to quantify inhibition constants (Ki) and mode of action (competitive vs. non-competitive) .
  • Molecular Dynamics Simulations : Use GROMACS to simulate enzyme-ligand interactions over microsecond timescales, identifying critical binding residues .
    • Contradiction Management : If experimental Ki values conflict with computational predictions, re-evaluate force field parameters or solvent models .

Q. How should researchers design a mixed-methods study to explore this compound’s dual role in apoptosis and autophagy?

  • Design :

  • Quantitative : Measure caspase-3/7 activity (apoptosis) and LC3-II accumulation (autophagy) via flow cytometry.
  • Qualitative : Conduct live-cell imaging to track temporal coordination of both processes .
    • Analysis : Use pathway crosstalk algorithms (e.g., GeneMANIA) to identify shared regulatory nodes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.